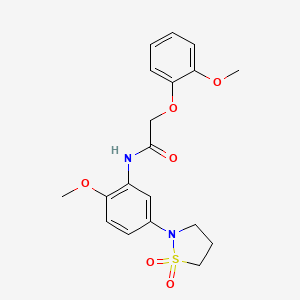

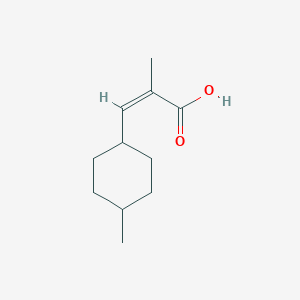

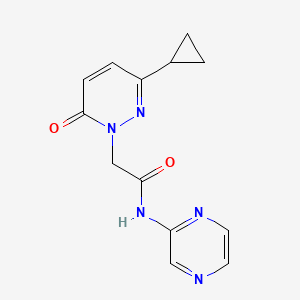

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide" is a structurally complex molecule that features a benzamide moiety substituted with a dimethylamino group and a thiophene ring. This type of compound is of interest due to its potential biological activities, which may include antioxidant properties, as well as its relevance in the field of medicinal chemistry for the development of therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, as demonstrated in the preparation of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes . This method allows for the introduction of various substituents onto the thiophene ring, which can significantly influence the biological activity of the resulting compounds. The synthesis of similar compounds, such as N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, also involves multi-step synthetic routes that include the formation of amide bonds and the introduction of dimethylamino groups .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide" can be characterized by various spectroscopic methods, including NMR and mass spectroscopy . Hindered rotation around certain bonds, such as the ArC and CN bonds, can be investigated using variable temperature 1H NMR spectroscopy, which provides insights into the dynamic behavior of the dimethylamino and other functional groups .

Chemical Reactions Analysis

Compounds with dimethylamino groups can participate in a variety of chemical reactions. For instance, the iodomethylate of N,N-dimethylthiobenzamide can react with nucleophilic reagents to yield a range of products, including benzamidine hydroiodides and heterocyclic compounds . These reactions often involve the elimination of small molecules like methyl mercaptan and dimethylamine, indicating the reactivity of the dimethylamino group under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by the nature and position of substituents on the aromatic ring. For example, the presence of a pyridine ring and the position of its nitrogen atom relative to the N-H bond can affect the compound's antioxidant properties . The introduction of a dimethylamino group can also impact the compound's reactivity and biological activity, as seen in the synthesis of potential therapeutic agents for migraine therapy .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, highlighting methods for creating similar structures and analyzing their chemical characteristics. One study details the synthesis of thienopyrroles as potential bioisosteres of N,N-dimethyltryptamine, exploring their hallucinogen-like activity and interaction with serotonin receptors, which suggests a method for designing compounds with specific biological activities (Blair et al., 1999). Another study investigates the photophysical, structural aspects, and nonlinear optical properties of Foron Blue SR analogs, utilizing Density Functional Theory to evaluate their properties, which could inform the synthesis of compounds with desired optical characteristics (Bhagwat & Sekar, 2019).

Potential Applications

The potential applications of compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide span various fields, including medicinal chemistry and material science. For instance, derivatives of thiophene have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, suggesting the therapeutic potential of structurally similar compounds (Ghorab et al., 2013). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance, were investigated for their growth inhibitory properties against cancer cell lines, pointing to the utility of such compounds in developing new anticancer agents (Deady et al., 2003).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-12-6-4-5-7-14(12)16(19)17-10-15(18(2)3)13-8-9-20-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCPUZVEEQEHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

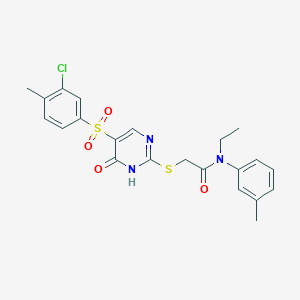

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

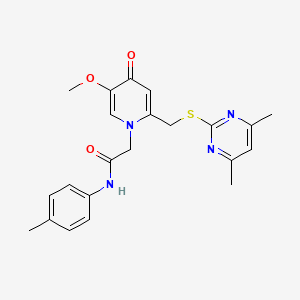

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

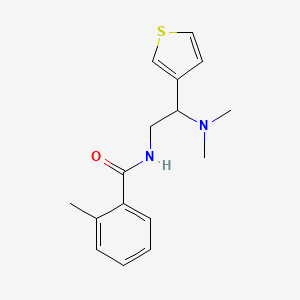

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)

![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)